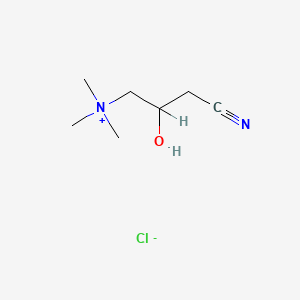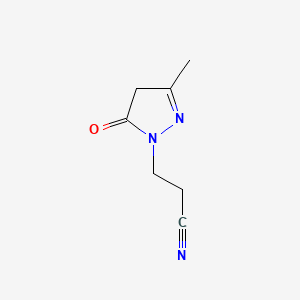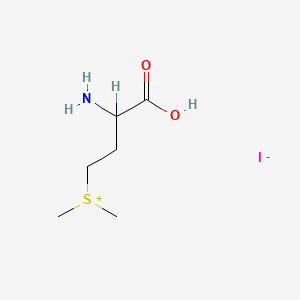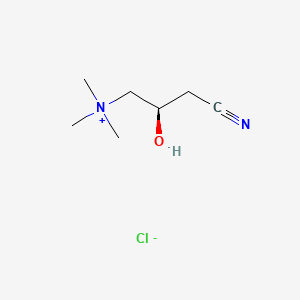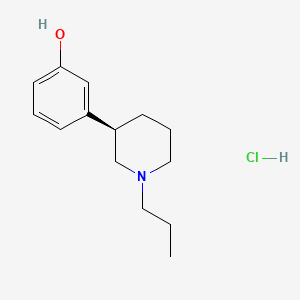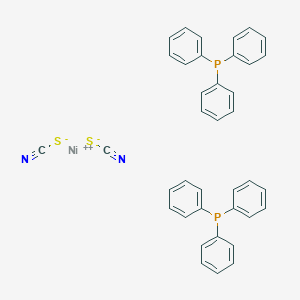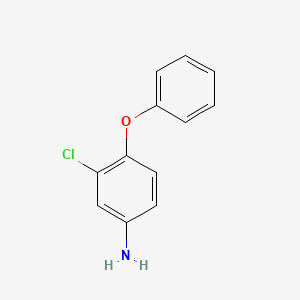
3-Chloro-4-phenoxyaniline
Vue d'ensemble
Description
3-Chloro-4-phenoxyaniline is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 . It is used in various laboratory experiments and research, particularly in the field of materials science.
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-phenoxyaniline consists of a benzene ring with a chlorine atom and an amino group attached to it. This structure is further connected to another benzene ring through an oxygen atom .Applications De Recherche Scientifique
Crystal Structure Analysis
3-Chloro-4-phenoxyaniline, as a derivative of 4-phenoxyaniline, has been studied in the context of crystal structures. Dey and Desiraju (2004) explored the isomorphism of 4-phenoxyaniline derivatives, including chloro and other halogenated forms, highlighting their significance in structural chemistry (Dey & Desiraju, 2004).
Pharmacological Effects of Related Compounds
Chlorogenic Acid (CGA), a phenolic acid structurally related to 3-Chloro-4-phenoxyaniline, exhibits various biological and pharmacological effects. Naveed et al. (2018) emphasize CGA's therapeutic roles, including antioxidant, hepatoprotective, and anti-inflammatory activities, which could have parallels in 3-Chloro-4-phenoxyaniline research (Naveed et al., 2018).
Analytical Chemistry Applications
Granata and Argyropoulos (1995) used a related compound, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, for quantitative NMR analysis of lignins. This indicates potential applications of 3-Chloro-4-phenoxyaniline in analytical chemistry, particularly in NMR spectroscopy (Granata & Argyropoulos, 1995).
Electrochemical and Spectroscopic Characterization
Shahzad et al. (2014) explored the electrochemical and spectroscopic properties of chlorohydroxyanilines, compounds closely related to 3-Chloro-4-phenoxyaniline. Their work demonstrates the potential of such compounds in developing rechargeable batteries and biosensors (Shahzad et al., 2014).
Environmental Chemistry and Electro-oxidation
Song et al. (2010) studied the electrochemical oxidation of chlorinated phenols, including 4-chloro-3-methyl phenol. The findings suggest that 3-Chloro-4-phenoxyaniline could have applications in environmental chemistry, particularly in water treatment and pollutant degradation processes (Song et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-4-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFBKCMYYAWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277571 | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-phenoxyaniline | |
CAS RN |
5335-29-5 | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)
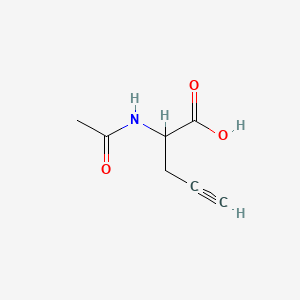
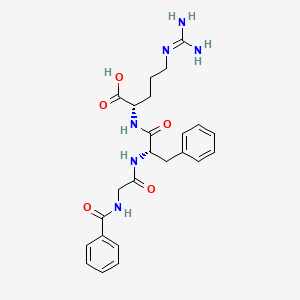
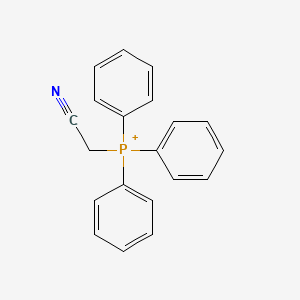
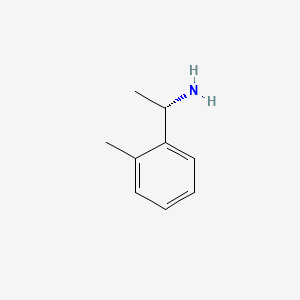
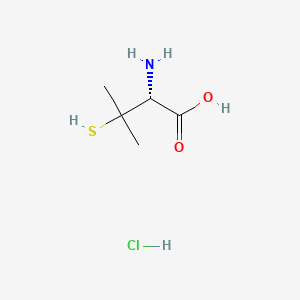
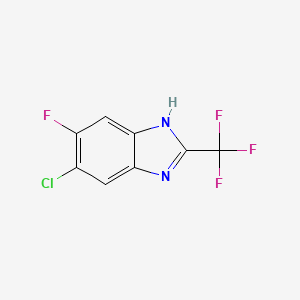
![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)
